3-Pyrrolidinomethyl-4-hydroxybiphenyl
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Overview
Description
3-(Pyrrolidin-1-ylmethyl)-[1,1’-biphenyl]-4-ol is a compound that features a pyrrolidine ring attached to a biphenyl structure with a hydroxyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-ylmethyl)-[1,1’-biphenyl]-4-ol typically involves the reaction of a biphenyl derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the biphenyl derivative is reacted with a pyrrolidine derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-ylmethyl)-[1,1’-biphenyl]-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The biphenyl structure can be reduced to form a more saturated compound.
Substitution: The pyrrolidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the biphenyl structure can produce a more saturated biphenyl derivative .
Scientific Research Applications
3-(Pyrrolidin-1-ylmethyl)-[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-ylmethyl)-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The biphenyl structure can also interact with cell membranes, affecting their stability and function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Biphenyl derivatives: Compounds with similar biphenyl structures, such as biphenyl-4-ol and biphenyl-4-amine.
Uniqueness
3-(Pyrrolidin-1-ylmethyl)-[1,1’-biphenyl]-4-ol is unique due to the combination of the pyrrolidine ring and biphenyl structure, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
66839-97-2 |
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Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4-phenyl-2-(pyrrolidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C17H19NO/c19-17-9-8-15(14-6-2-1-3-7-14)12-16(17)13-18-10-4-5-11-18/h1-3,6-9,12,19H,4-5,10-11,13H2 |
InChI Key |
XQJLHCHLQCZANH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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